![molecular formula C18H21F4N3O6S B1666228 (5S)-5-methyl-5-[[4-[4-(1,1,2,2-tetrafluoroethoxy)phenoxy]piperidin-1-yl]sulfonylmethyl]imidazolidine-2,4-dione](/img/structure/B1666228.png)
(5S)-5-methyl-5-[[4-[4-(1,1,2,2-tetrafluoroethoxy)phenoxy]piperidin-1-yl]sulfonylmethyl]imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AZD6605 is a synthetic organic compound that acts as a potent, reversible inhibitor of matrix metalloproteinases, specifically matrix metalloproteinase 13 (Collagenase 3), matrix metalloproteinase 2, matrix metalloproteinase 9, and matrix metalloproteinase 12 . These enzymes are involved in the breakdown of extracellular matrix components, making AZD6605 a valuable compound in the study and treatment of diseases involving tissue degradation, such as osteoarthritis .
Preparation Methods
The synthesis of AZD6605 involves the use of hydantoin as a zinc-binding group, replacing the reverse hydroxamate group found in historical inhibitors . The synthetic route typically includes the following steps:
Formation of the hydantoin core: This involves the reaction of appropriate starting materials under controlled conditions to form the hydantoin ring.
Introduction of the piperidine ether and aryl piperazine groups: These groups are introduced through a series of substitution reactions, ensuring the correct positioning and orientation of functional groups.
Final modifications and purification: The compound undergoes final modifications to enhance its potency, solubility, and pharmacokinetic properties, followed by purification to obtain the desired product.
Chemical Reactions Analysis
AZD6605 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
AZD6605 has several scientific research applications, including:
Mechanism of Action
AZD6605 exerts its effects by inhibiting the activity of matrix metalloproteinases, specifically matrix metalloproteinase 13, matrix metalloproteinase 2, matrix metalloproteinase 9, and matrix metalloproteinase 12 . These enzymes are involved in the breakdown of extracellular matrix components, and their inhibition helps prevent tissue degradation. The compound binds to the active site of these enzymes, blocking their catalytic activity and preventing the cleavage of extracellular matrix proteins .
Comparison with Similar Compounds
AZD6605 is unique in its use of a hydantoin zinc-binding group, which provides improved selectivity and potency compared to historical inhibitors that used reverse hydroxamate groups . Similar compounds include:
Hydroxamate-based inhibitors: These compounds also target matrix metalloproteinases but may have different selectivity and potency profiles.
Carboxylate-based inhibitors: Another class of matrix metalloproteinase inhibitors with distinct chemical structures and properties.
AZD6605 stands out due to its optimized pharmacokinetic properties, solubility, and selectivity over other matrix metalloproteinases, making it a valuable tool in the study and treatment of diseases involving tissue degradation .
Properties
Molecular Formula |
C18H21F4N3O6S |
|---|---|
Molecular Weight |
483.4 g/mol |
IUPAC Name |
(5S)-5-methyl-5-[[4-[4-(1,1,2,2-tetrafluoroethoxy)phenoxy]piperidin-1-yl]sulfonylmethyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C18H21F4N3O6S/c1-17(15(26)23-16(27)24-17)10-32(28,29)25-8-6-12(7-9-25)30-11-2-4-13(5-3-11)31-18(21,22)14(19)20/h2-5,12,14H,6-10H2,1H3,(H2,23,24,26,27)/t17-/m1/s1 |
InChI Key |
SBVAXUGOISPYPX-QGZVFWFLSA-N |
SMILES |
CC1(C(=O)NC(=O)N1)CS(=O)(=O)N2CCC(CC2)OC3=CC=C(C=C3)OC(C(F)F)(F)F |
Isomeric SMILES |
C[C@]1(C(=O)NC(=O)N1)CS(=O)(=O)N2CCC(CC2)OC3=CC=C(C=C3)OC(C(F)F)(F)F |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)CS(=O)(=O)N2CCC(CC2)OC3=CC=C(C=C3)OC(C(F)F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AZD-6605; AZD 6605; AZD6605; AZ11920155; AZ-11920155. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


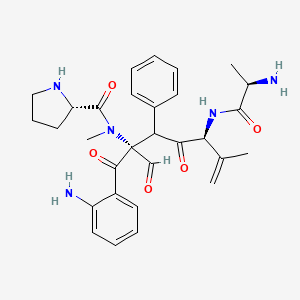
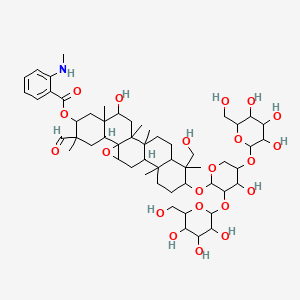
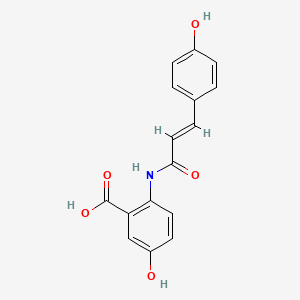
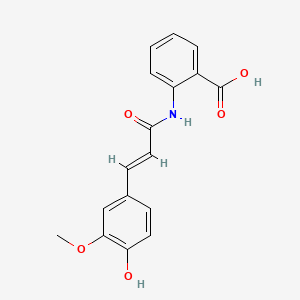
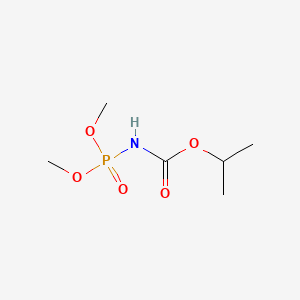


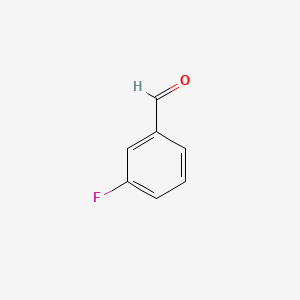
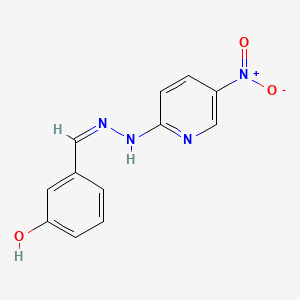

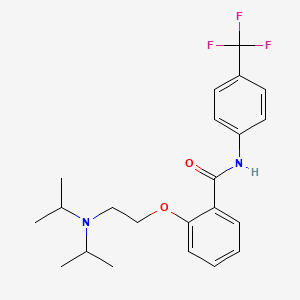
![2-[2-(diethylamino)ethoxy]-n-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B1666166.png)


